BenchChemオンラインストアへようこそ!

Ciprofloxacin hydrochloride

Antibacterial Susceptibility Testing Pseudomonas aeruginosa MIC90

Select ciprofloxacin hydrochloride USP for applications demanding a well-characterized Gram-negative antibiotic. With a validated MIC90 of 2.0 μg/mL against P. aeruginosa, it outperforms norfloxacin and sparfloxacin as a benchmark comparator. Its short half-life (5.37 ± 0.82 h) and BCS Class IV classification make it an ideal model for PK/PD modeling and solubility-enhancement formulation studies. USP-grade purity (98.0–102.0%) with defined impurity standards supports reliable analytical method validation. pH-dependent solubility (>20 mg/mL at pH <5.5) enables controlled-release formulation development.

Molecular Formula C17H19ClFN3O3
Molecular Weight 367.8 g/mol
CAS No. 93107-08-5
Cat. No. B1669078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin hydrochloride
CAS93107-08-5
SynonymsAnhydrous, Ciprofloxacin Hydrochloride
Bay 09867
Bay-09867
Bay09867
Ciprinol
Cipro
Ciprofloxacin
Ciprofloxacin Hydrochloride
Ciprofloxacin Hydrochloride Anhydrous
Ciprofloxacin Monohydrochloride Monohydrate
Hydrochloride Anhydrous, Ciprofloxacin
Hydrochloride, Ciprofloxacin
Monohydrate, Ciprofloxacin Monohydrochloride
Monohydrochloride Monohydrate, Ciprofloxacin
Molecular FormulaC17H19ClFN3O3
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
InChIInChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
InChIKeyDIOIOSKKIYDRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 400 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ciprofloxacin hydrochloride (CAS: 93107-08-5): Standardized Identity for Fluoroquinolone Procurement


Ciprofloxacin hydrochloride (USP), a fluoroquinolone antibiotic, is the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid [1]. As defined by the USP monograph, the substance contains not less than 98.0% and not more than 102.0% of C17H18FN3O3·HCl, calculated on the anhydrous basis, with a molecular weight of 367.8 (anhydrous) [2]. It is supplied as a faintly yellowish to light yellow crystalline powder with a melting point exceeding 300°C . Its aqueous solubility is pH-dependent: exceeding 20 mg/mL at pH <5.5, but decreasing to less than 2 mg/mL near its isoelectric point, a characteristic critical for formulation design [3].

Ciprofloxacin hydrochloride (CAS: 93107-08-5) Procurement: Why Simple Substitution is Scientifically Unsound


Fluoroquinolones are not a homogeneous class; their spectrum of antibacterial activity, pharmacokinetic profiles, and susceptibility to degradation vary markedly based on minor structural modifications. While all inhibit DNA gyrase and topoisomerase IV, the specific substituents at positions N-1, C-6, C-7, and C-8 of the quinolone core critically determine their potency against different bacterial species, their bioavailability, and their metabolic stability [1]. Consequently, substituting ciprofloxacin hydrochloride with another fluoroquinolone, such as norfloxacin, ofloxacin, or levofloxacin, can result in significantly different minimum inhibitory concentrations (MICs) against target pathogens, altered pharmacokinetic parameters including Cmax and AUC, and distinct impurity profiles that impact formulation stability and safety. The following quantitative evidence details precisely where ciprofloxacin hydrochloride demonstrates verifiable differentiation from its closest analogs, thereby guiding scientific selection and procurement decisions [2].

Quantitative Differentiation of Ciprofloxacin hydrochloride (CAS: 93107-08-5) from Key Comparators


Superior Intrinsic Activity Against Pseudomonas aeruginosa Compared to Sparfloxacin

Against 730 bacterial isolates representing 49 species, ciprofloxacin exhibited a 2-fold lower MIC90 (minimum inhibitory concentration for 90% of isolates) against Pseudomonas aeruginosa compared to sparfloxacin. While tosufloxacin showed the lowest MIC90 in this study, ciprofloxacin was more potent than sparfloxacin, a clinically relevant comparator [1].

Antibacterial Susceptibility Testing Pseudomonas aeruginosa MIC90

Distinct Pharmacokinetic Profile: Shorter Half-Life and Lower Systemic Exposure vs. Newer Fluoroquinolones

In a six-period crossover study in healthy volunteers, ciprofloxacin (250 mg oral dose) exhibited a significantly shorter elimination half-life (5.37 ± 0.82 h) and lower total systemic exposure (AUCtot = 4.6 ± 1.0 μg·h/mL when normalized to a 200 mg dose) compared to newer fluoroquinolones like levofloxacin (half-life 7.87 ± 1.34 h, AUCtot 44.8 ± 4.4 μg·h/mL for a 500 mg dose) and moxifloxacin (half-life 12.0 ± 4.2 h, AUCtot 19.7 ± 2.67 μg·h/mL for a normalized 200 mg dose) [1].

Pharmacokinetics Oral Bioavailability AUC Cmax

BCS Class IV Classification and pH-Dependent Solubility Profile: A Critical Formulation Differentiator

Ciprofloxacin hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class IV drug due to its low solubility and low permeability. This classification is based on comprehensive literature data and is a key reason why biowaivers for immediate-release solid oral dosage forms are not recommended [1]. Furthermore, its solubility is highly pH-dependent: at pH < 5.5, solubility exceeds 20 mg/mL, but near its isoelectric point, it drops significantly to < 2 mg/mL [2]. This contrasts with more soluble BCS Class I or III fluoroquinolones.

Biopharmaceutics Classification System (BCS) Solubility Formulation

Consistent Bactericidal Mode of Action Demonstrated by MBC/MIC Ratio

Against clinical isolates of S. aureus and E. coli, the minimum bactericidal concentration (MBC) of ciprofloxacin was either equal to or at most 2-fold higher than its MIC, confirming a robust bactericidal mode of action rather than a bacteriostatic effect [1]. This ratio (MBC/MIC ≤2) is a critical differentiator for compounds intended to achieve rapid bacterial killing. While many fluoroquinolones are bactericidal, this quantitative confirmation for ciprofloxacin against key pathogens supports its use where a bactericidal effect is required.

Bactericidal Activity MBC E. coli S. aureus

Greater Intrinsic Activity than Norfloxacin Against Enterobacteriaceae

While ciprofloxacin and norfloxacin share similar antibacterial spectra, ciprofloxacin demonstrates greater intrinsic activity against most Enterobacteriaceae. The reported MIC range for ciprofloxacin against Enterobacteriaceae is 0.004–4 mg/L, which is approximately 2- to 4-fold lower (more potent) than that typically observed for norfloxacin [1]. This indicates that a lower concentration of ciprofloxacin is required to inhibit the same proportion of bacterial strains, a key differentiator for procurement when potency against Gram-negative pathogens is paramount.

MIC Enterobacteriaceae Intrinsic Activity

Recommended Scientific and Industrial Applications for Ciprofloxacin hydrochloride (CAS: 93107-08-5)


Antibacterial Susceptibility Studies Focusing on Pseudomonas aeruginosa and Gram-Negative Pathogens

Ciprofloxacin hydrochloride is the comparator of choice for in vitro studies evaluating new chemical entities or combination therapies targeting Pseudomonas aeruginosa and Enterobacteriaceae. Its well-characterized MIC90 values (2.0 μg/mL for P. aeruginosa, MIC range 0.004–4 mg/L for Enterobacteriaceae) provide a robust benchmark against which to measure novel compounds. Its 2-fold greater potency against P. aeruginosa compared to sparfloxacin and greater intrinsic activity than norfloxacin against Enterobacteriaceae make it a more relevant positive control for assessing Gram-negative antibacterial activity than less potent fluoroquinolones [REFS-1, REFS-2].

Pharmacokinetic Modeling for Drugs Requiring Frequent Dosing or Rapid Clearance

In preclinical development or pharmacokinetic/pharmacodynamic (PK/PD) modeling, ciprofloxacin hydrochloride serves as a valuable tool due to its shorter half-life (5.37 ± 0.82 h) and lower systemic exposure (AUC) compared to newer fluoroquinolones. This profile is ideal for studies where rapid drug elimination or frequent dosing regimens are under investigation, or when modeling the impact of BCS Class IV properties on oral absorption. Its distinct PK signature allows for clear differentiation in crossover studies evaluating extended-release formulations or drug-drug interactions that alter clearance pathways [3].

Formulation Development of pH-Dependent or Modified-Release Oral Dosage Forms

The well-documented pH-dependent solubility of ciprofloxacin hydrochloride ( >20 mg/mL at pH <5.5, <2 mg/mL near its isoelectric point) and its BCS Class IV classification make it an ideal model compound for developing and testing formulation strategies designed to overcome solubility or permeability challenges. Researchers can use ciprofloxacin hydrochloride to validate the performance of pH-modifying excipients (e.g., organic acids like citric acid), supersaturating drug delivery systems, or gastroretentive technologies aimed at improving oral bioavailability of poorly soluble drugs. The USP monograph provides clear purity and impurity standards (e.g., limit of fluoroquinolonic acid) for quality control during these formulation studies [REFS-4, REFS-5].

Quality Control and Impurity Profiling Method Development and Validation

Due to its well-characterized impurity profile and susceptibility to photodegradation (impurity C), ciprofloxacin hydrochloride is an excellent candidate for developing and validating stability-indicating analytical methods. The European Pharmacopoeia defines specific impurities (A, B, C, D, E) with acceptance criteria, and published HPLC methods demonstrate the ability to resolve ciprofloxacin from these related compounds. This provides a realistic, multi-component system for testing the selectivity, sensitivity, and robustness of new HPLC, UPLC, or HPTLC methods intended for regulatory submission. The availability of USP reference standards for impurities like Fluoroquinolonic Acid further supports this application [REFS-6, REFS-7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprofloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.